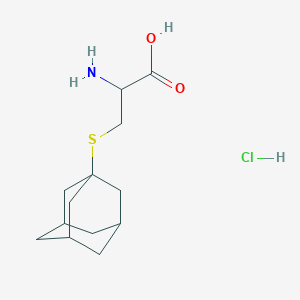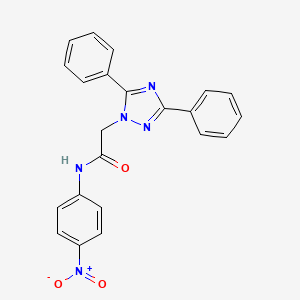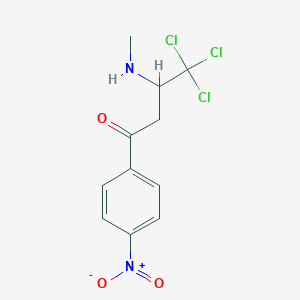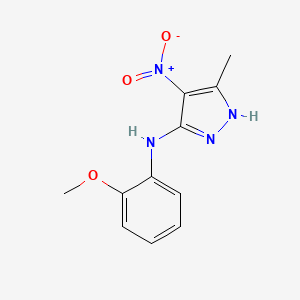
3-(1-Adamantylsulfanyl)-2-aminopropanoic acid;hydrochloride
Descripción general
Descripción
3-(1-Adamantylsulfanyl)-2-aminopropanoic acid;hydrochloride is a compound of interest in various fields of scientific research It is known for its unique structural features, which include an adamantyl group attached to a sulfanyl moiety, and an aminopropanoic acid backbone
Métodos De Preparación
The synthesis of 3-(1-Adamantylsulfanyl)-2-aminopropanoic acid;hydrochloride typically involves several steps. One common method includes the preparation of adamantane magnesium bromide (a Grignard reagent) from bromoadamantane and magnesium powder in an ether solvent using ultrasonic irradiation . This intermediate is then reacted with other reagents to form the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
3-(1-Adamantylsulfanyl)-2-aminopropanoic acid;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 3-(1-Adamantylsulfanyl)-2-aminopropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the sulfanyl moiety can participate in various biochemical reactions. The aminopropanoic acid backbone allows the compound to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
3-(1-Adamantylsulfanyl)-2-aminopropanoic acid;hydrochloride can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and thiazoles. . the presence of the adamantyl group in this compound sets it apart, providing enhanced stability and bioavailability compared to other compounds.
Propiedades
IUPAC Name |
3-(1-adamantylsulfanyl)-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S.ClH/c14-11(12(15)16)7-17-13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-11H,1-7,14H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLPIXQZFXZDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide](/img/structure/B3820879.png)

![3-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-pyrazinecarboxylic acid](/img/structure/B3820883.png)
![3-benzyl-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3820912.png)

![N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B3820918.png)



![3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B3820949.png)
![({[(1-adamantylacetyl)amino]methyl}thio)acetic acid](/img/structure/B3820952.png)
